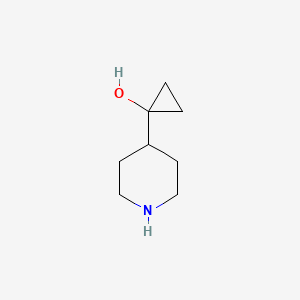

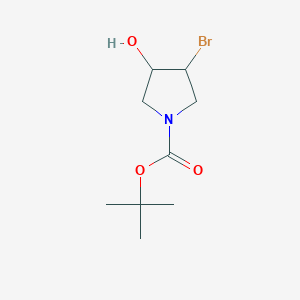

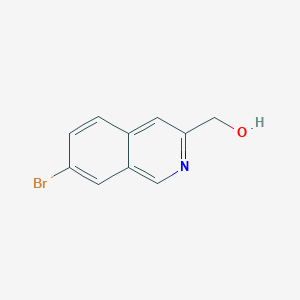

![molecular formula C19H18BrNO2 B1375545 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1399183-27-7](/img/structure/B1375545.png)

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic compound. It’s related to the class of compounds known as spiro compounds, which are characterized by their unique structure where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of “1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is complex. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spiro compound where an isobenzofuran ring and a piperidin ring share a single atom .

Applications De Recherche Scientifique

Application 1: Anticancer Agents

- Summary of the Application: The compound “1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is used in the development of novel anticancer agents . Researchers have developed two small molecule series based on the 1-benzyl-5-bromoindolin-2-one scaffold that connected through a hydrazone linker to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety .

- Methods of Application or Experimental Procedures: The anticancer activity of all the reported indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines .

- Results or Outcomes: The 4-arylthiazole-bearing derivatives revealed the best anticancer activity toward MCF-7 cells (IC 50 = 7.17 ± 0.94 and 2.93 ± 0.47, respectively) . Furthermore, the VEGFR-2 inhibitory activity for these derivatives was evaluated. Both molecules disclosed good inhibitory activity, and their IC 50 values were equal to 0.728 µM and 0.503 µM, respectively .

Application 2: Synthesis of Imidazoles

- Summary of the Application: The compound “1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” could potentially be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application or Experimental Procedures: The synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Application 3: Therapeutic Potential of Imidazole Containing Compounds

- Summary of the Application: The compound “1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” could potentially be used in the development of imidazole containing compounds with therapeutic potential . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

- Methods of Application or Experimental Procedures: The synthesis of imidazole containing compounds involves the use of 1, 3-diazole as a basic core . The derivatives of 1, 3-diazole show different biological activities .

- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Application 4: Development of Novel Anti-Tumor Agents

- Summary of the Application: This compound has been used in the development of novel anti-tumor agents . Two small molecule series (7a–d and 12a–e) based on the 1-benzyl-5-bromoindolin-2-one scaffold have been developed .

- Methods of Application or Experimental Procedures: The molecules were connected through a hydrazone linker to a 4-arylthiazole (7a–d) or 4-methyl-5-(aryldiazenyl)thiazole (12a–e) moiety . The anticancer activity of all the reported indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines .

- Results or Outcomes: The 4-arylthiazole-bearing derivatives 7c and 7d revealed the best anticancer activity toward MCF-7 cells . Furthermore, the VEGFR-2 inhibitory activity for 7c and 7d was evaluated .

Propriétés

IUPAC Name |

1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMWPHXTYUYVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

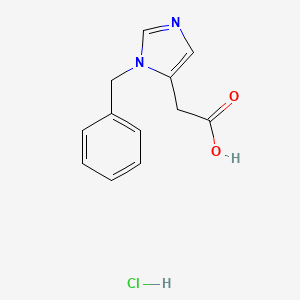

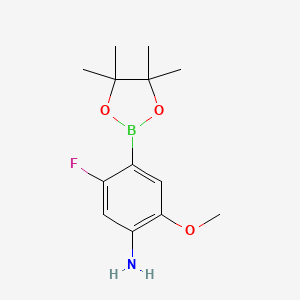

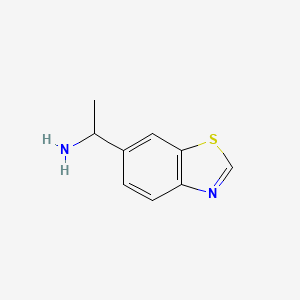

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

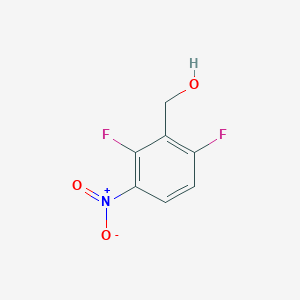

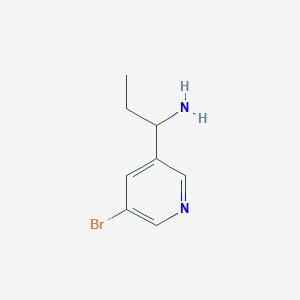

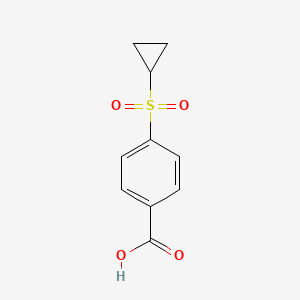

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)

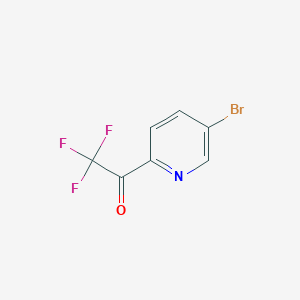

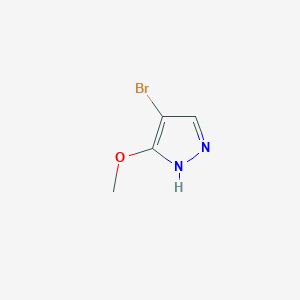

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)